molecular formula C10H6N6 B4671159 2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene

2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene

Cat. No.: B4671159
M. Wt: 210.19 g/mol
InChI Key: LTXCMOOZECDDLY-UHFFFAOYSA-N
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Description

2,3,5,7,13,14-hexazatetracyclo[77002,6010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene typically involves multi-step organic reactions. The process often begins with the formation of the core tetracyclic structure, followed by the introduction of the hexaza groups through specific substitution reactions. Common reagents used in these reactions include strong bases and nucleophiles under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to fit into specific binding sites, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene stands out due to its hexaza groups, which impart unique chemical reactivity and potential biological activity. This distinguishes it from other tetracyclic compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6/c1-3-13-15-4-2-9-7(8(1)15)5-11-10-12-6-14-16(9)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXCMOOZECDDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C3=C1N4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Reactant of Route 2
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Reactant of Route 3
Reactant of Route 3
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Reactant of Route 4
Reactant of Route 4
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Reactant of Route 5
Reactant of Route 5
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene
Reactant of Route 6
2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene

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